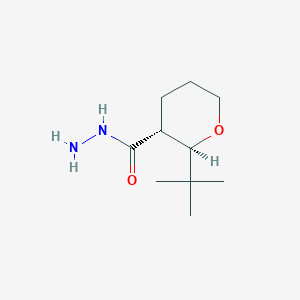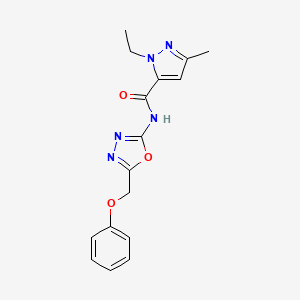
1-ethyl-3-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-3-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antidepressant and Anticonvulsant Activities
Research has identified pyrazole derivatives as having significant potential in the treatment of depression and convulsions. Compounds synthesized from substituted carboxylic acid hydrazides showed marked antidepressant activity, comparable and in some cases superior to the standard drug imipramine. Additionally, certain derivatives exhibited remarkable anticonvulsant activities, demonstrating efficacy close to phenobarbital sodium and more potent than phenytoin sodium in tests against clonic seizures induced by PTZ in mice (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Anticancer Properties
Several studies have synthesized and evaluated novel pyrazole derivatives for their anti-tumor properties. For instance, a study on novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives indicated that some compounds could suppress A549 lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010). Another research effort focused on pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents, finding that some derivatives showed significant effects in mouse tumor model cancer cell lines (Nassar, Atta-Allah, & Elgazwy, 2015).
Antimycobacterial Activity
Substituted isosteres of pyridine- and pyrazinecarboxylic acids, synthesized and tested against Mycobacterium tuberculosis, showcased the potential of pyrazole derivatives as effective antimycobacterial agents. These compounds, through their structural isosterism, exhibited activities ranging from moderate to high potency compared to pyrazinamide, illustrating their relevance in the development of new therapeutic agents for tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Antioxidant and Anti-inflammatory Properties
Research into heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives has highlighted their potential for toxicity assessment, tumor inhibition, and their antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological evaluations of these derivatives have shown promising results in various assays, including docking studies against targets like epidermal growth factor receptor (EGFR) and tubulin, suggesting a wide range of therapeutic applications (Faheem, 2018).
Eigenschaften
IUPAC Name |
2-ethyl-5-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-3-21-13(9-11(2)20-21)15(22)17-16-19-18-14(24-16)10-23-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKNSBXMHBWYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

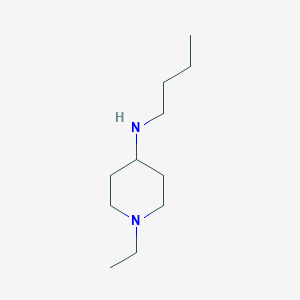
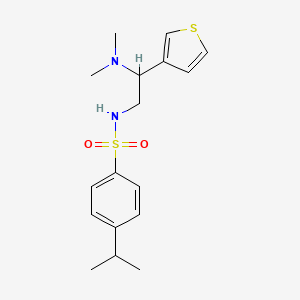
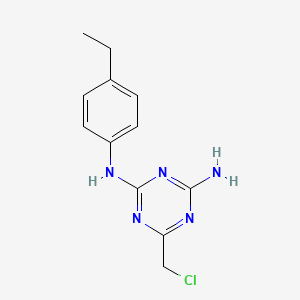
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2835302.png)
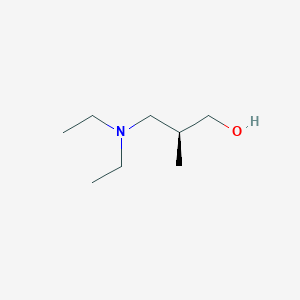
![N-([2,3'-bipyridin]-3-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2835307.png)

![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2835310.png)
![2-(2-methoxyphenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2835311.png)

![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2835313.png)


